molecular formula C12H17N3O2 B2793270 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2201614-22-2

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B2793270
CAS RN: 2201614-22-2
M. Wt: 235.287
InChI Key: HQGOXBCPASYFET-UHFFFAOYSA-N
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Description

The compound appears to contain an azabicyclo[2.2.2]octane structure, which is a bicyclic compound containing a nitrogen atom . This structure is found in many biologically active compounds, including some tropane alkaloids .


Synthesis Analysis

The synthesis of azabicyclo structures often involves enantioselective construction methods . These methods aim to create a specific stereoisomer of the compound, which can have different biological activities .


Molecular Structure Analysis

The azabicyclo[2.2.2]octane structure consists of a seven-membered ring fused to a three-membered ring, with one of the atoms in the rings being a nitrogen . The other parts of the compound would be attached to this core structure.

Mechanism of Action

The mechanism of action of a compound with this structure would depend on the specific compound and its biological target. Some azabicyclo compounds are active against certain types of cancer cells, while others have activity against various types of bacteria .

Safety and Hazards

The safety and hazards associated with a compound with this structure would depend on the specific compound. Some azabicyclo compounds can be harmful if swallowed, inhaled, or if they come into contact with the skin .

Future Directions

Research into azabicyclo compounds is ongoing, with many potential applications in medicine and other fields. Future research may focus on developing new synthesis methods, exploring the biological activity of these compounds, and improving their safety and efficacy .

properties

IUPAC Name

3-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-7-4-13-11(12(14)16)17-10-8-15-5-2-9(10)3-6-15/h4,7,9-10H,2-3,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOXBCPASYFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one

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